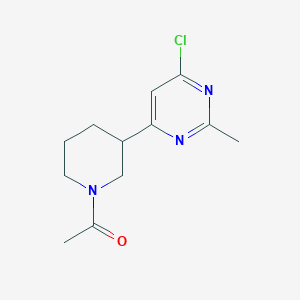
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone
Übersicht
Beschreibung
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone (CAS Number: 1316221-17-6) is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a chlorinated pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research.
The molecular formula of this compound is , with a molecular weight of approximately 295.81 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.81 g/mol |
| CAS Number | 1316221-17-6 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The specific mechanism often involves modulation of biochemical pathways that are crucial for cellular processes. For instance, studies have indicated that it may inhibit certain kinases involved in cancer progression, thereby presenting potential as an anticancer agent .
Antimicrobial Activity
Research has demonstrated that compounds with similar structures possess significant antimicrobial properties. For example, studies on related pyrimidine derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In the realm of cancer research, this compound has been investigated for its potential to inhibit tumor growth. A study focused on the development of selective inhibitors for PIP4K2A, a kinase implicated in p53-deficient tumors, highlighted the compound's ability to selectively target cancer cells while sparing normal cells .
Neuropharmacology
The compound may also exhibit neuropharmacological effects, influencing neurotransmitter systems. Similar compounds have been explored for their ability to modulate dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrimidine derivatives, including our compound of interest. The results indicated that it exhibited comparable efficacy to established antibiotics, making it a candidate for further development in antibacterial therapies .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis in tumor cells, with IC50 values indicating potent activity at low concentrations .
Eigenschaften
IUPAC Name |
1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-8-14-11(6-12(13)15-8)10-4-3-5-16(7-10)9(2)17/h6,10H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFMOEDFJBKTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















